

# Dimethylaminoborane: A Comprehensive Toxicological and Safety Guide for Researchers

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## Compound of Interest

Compound Name: Dimethylaminoborane

Cat. No.: B1631071

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An In-depth Technical Review of **Dimethylaminoborane's** Toxicological Profile and Safe Handling Protocols for Scientific and Drug Development Professionals.

## Introduction

**Dimethylaminoborane** (DMAB), a chemical compound with the formula  $(\text{CH}_3)_2\text{NHBH}_3$ , is a versatile reducing agent employed in various chemical syntheses and manufacturing processes, including electroless plating. Its utility in research and development, particularly in the synthesis of novel compounds, necessitates a thorough understanding of its toxicological properties and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the currently available toxicological data for DMAB and outlines best practices for its safe handling to minimize exposure risks for researchers, scientists, and drug development professionals.

## Toxicological Data

The toxicological profile of **dimethylaminoborane** is characterized by significant acute toxicity, potent neurotoxicity, and irritant properties. While comprehensive data on its chronic effects and specific mechanisms of action are limited, the existing information underscores the need for cautious handling.

## Physicochemical Properties

A summary of the key physicochemical properties of **dimethylaminoborane** is presented in Table 1.

Property	Value	Reference
CAS Number	74-94-2	[1]
Molecular Formula	C <sub>2</sub> H <sub>10</sub> BN	
Molecular Weight	58.92 g/mol	[2]
Appearance	White crystalline solid	[1]
Melting Point	36 °C (lit.)	[3]
Boiling Point	59-65 °C at 12 mmHg	[4]
Flash Point	65 °C	[1]
Stability	Stable, but water sensitive. Contact with water releases flammable gases. Incompatible with acids, halogens, and oxidizing agents.	[3]

## Acute Toxicity

**Dimethylaminoborane** exhibits high acute toxicity across various routes of exposure and in multiple animal species. The available quantitative data, primarily lethal dose 50% (LD50) and lethal concentration 50% (LC50) values, are summarized in Table 2.

Route of Exposure	Species	LD50 / LC50	Reference
Oral	Rat	59 mg/kg	[1]
Mouse	316 mg/kg	[5]	
Rabbit	59 mg/kg	[3]	
Guinea Pig	240 mg/kg	[5]	
Dermal	Rabbit	210 mg/kg	[1]
Rat	3900 mg/kg	[5]	
Intraperitoneal	Rat	39 mg/kg	
Mouse	736 mg/kg	[5]	
Inhalation	Mouse	~14 mg/L (2 hr)	[5]
Rat	2.3 mg/L (2 hr) to 8.8 mg/L (4 hr)	[5]	

## Human Health Effects

Exposure to **dimethylaminoborane** can lead to a range of adverse health effects, with neurotoxicity being of particular concern.

- Irritation and Sensitization: DMAB is an irritant to the skin, eyes, and respiratory tract.[1][5] It may also cause allergic skin reactions (sensitization).[7]
- Acute Systemic Effects: Ingestion and dermal absorption can lead to systemic toxicity. A case study of four workers occupationally exposed to a formulation containing DMAB reported symptoms including dizziness, nausea, vomiting, and gastrointestinal issues.[5][8]
- Neurotoxicity: The most severe health effect observed in humans is profound neurotoxicity. In the aforementioned case study, one worker who experienced delayed decontamination suffered from severe and long-lasting neurological impairment.[5][8] Clinical findings in this patient included:

- Acute cortical and cerebellar injuries, with MRI showing lesions in the bilateral cerebellar dentate nuclei.[8][9]
- Delayed onset of polyneuropathy with motor-predominant axonal degeneration, leading to limb numbness, slurred speech, ataxia, lower leg weakness, and difficulty with motor coordination.[4][8]
- Long-term follow-up revealed persistent cognitive impairments in memory and attention, as well as parkinsonism.[7][10]
- Dermal absorption is identified as the major route for neurotoxicity.[4][8]

## Chronic and Other Toxicity

Detailed studies on the chronic and sub-chronic toxicity of **dimethylaminoborane** are largely unavailable.[11] One report mentions that repeated administration in a rat study produced severe central nervous system lesions, though specific data are lacking. The long-term neurotoxic effects observed in a human case of acute exposure suggest the potential for lasting damage.[7][10]

- Genotoxicity: There is evidence to suggest that **dimethylaminoborane** can cause DNA inhibition.[5] While comprehensive mutagenicity studies on DMAB are not readily available, its potential decomposition product, dimethylamine, has been shown to induce mitotic gene conversion and point mutations in yeast in the presence of metabolic activation.
- Carcinogenicity and Reproductive Toxicity: There is no available data on the carcinogenic or reproductive toxicity of **dimethylaminoborane**. [5]

## Safety Handling and Precautions

Given the significant toxicity of **dimethylaminoborane**, strict adherence to safety protocols is mandatory to prevent occupational exposure.

## Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **dimethylaminoborane** is classified as:

- Flammable Solid, Category 1[7]
- Acute Toxicity (Oral), Category 3[7]
- Acute Toxicity (Dermal), Category 3[7]
- Acute Toxicity (Inhalation), Category 4[7]
- Serious Eye Damage/Eye Irritation, Category 1[7]
- Skin Sensitization, Category 1[7]
- Hazardous to the Aquatic Environment, Chronic Hazard, Category 2[7]

## Personal Protective Equipment (PPE)

- Hand Protection: Wear compatible chemical-resistant gloves.
- Eye/Face Protection: Use chemical safety goggles and a face shield.
- Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider a chemical-resistant suit.
- Respiratory Protection: Use a government-approved respirator in non-ventilated areas or when airborne concentrations are expected to exceed exposure limits.

## Handling and Storage

- Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[1]
- Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7]
- Moisture: Store in a tightly closed container in a cool, dry place, protected from moisture.[1]  
DMAB reacts with water to release flammable hydrogen gas.[1]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.  
[7]

## First Aid Measures

- In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[\[1\]](#)
- In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[1\]](#)
- If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
- If swallowed: Do NOT induce vomiting. Wash out mouth with water if the person is conscious. Seek immediate medical attention.

Decontamination is critical. As evidenced by the human case study, immediate and thorough decontamination with copious amounts of water is the most effective measure to mitigate the severe toxic effects of exposure.[\[4\]](#)[\[8\]](#)

## Experimental Protocols

Detailed experimental protocols for the specific toxicity studies cited are not publicly available. However, the methodologies would have followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are representative protocols for acute oral and dermal toxicity testing.

### Acute Oral Toxicity Testing (Representative Protocol based on OECD Guideline 423)

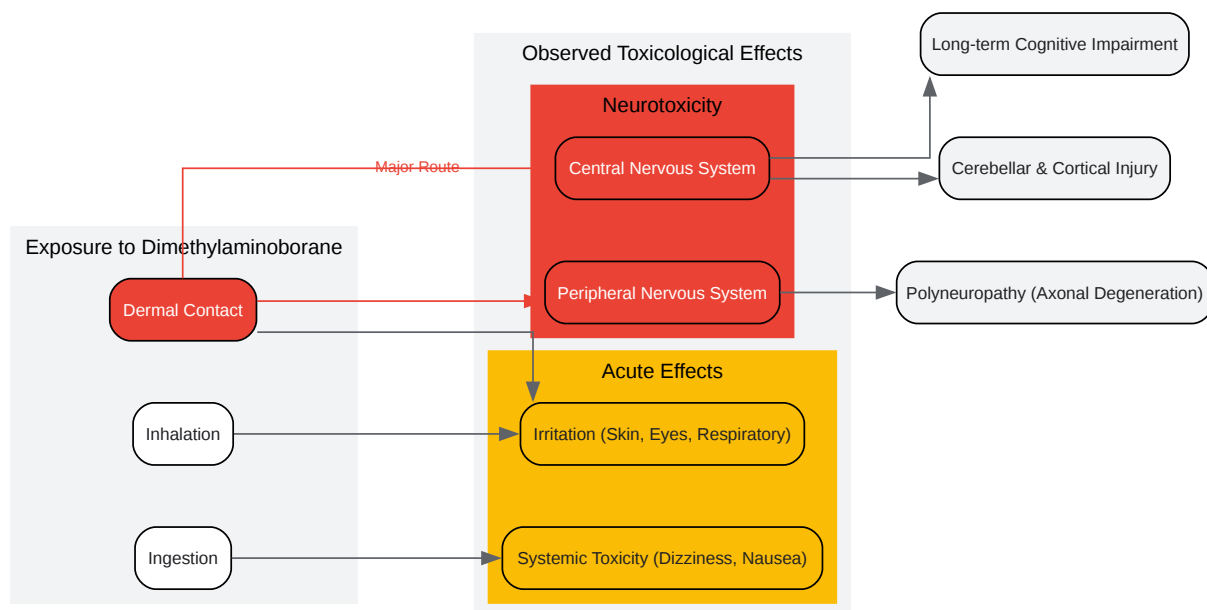
- **Test Animals:** Young adult, healthy, non-pregnant female rats (e.g., Wistar strain) are typically used. Animals are acclimated to laboratory conditions for at least 5 days.
- **Housing and Feeding:** Animals are housed in controlled conditions (temperature, humidity, light cycle) and provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube. A suitable vehicle (e.g., corn oil, water) may be used if the substance cannot be administered directly.

- **Dose Levels:** A stepwise procedure is used, starting with a dose expected to cause some mortality. Based on the outcome (survival or death), the dose for the next animal(s) is adjusted up or down.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.
- **Pathology:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

## Acute Dermal Toxicity Testing (Representative Protocol based on OECD Guideline 402)

- **Test Animals:** Healthy young adult albino rabbits are the preferred species, though albino rats can also be used.
- **Preparation of Animals:** Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
- **Dose Administration:** The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape. The duration of exposure is typically 24 hours.
- **Dose Levels:** A limit test at a dose of 2000 mg/kg is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.
- **Observations:** Animals are observed for signs of toxicity and skin reactions at the site of application. Observations continue for at least 14 days.
- **Pathology:** All animals are subjected to a gross necropsy at the end of the study.

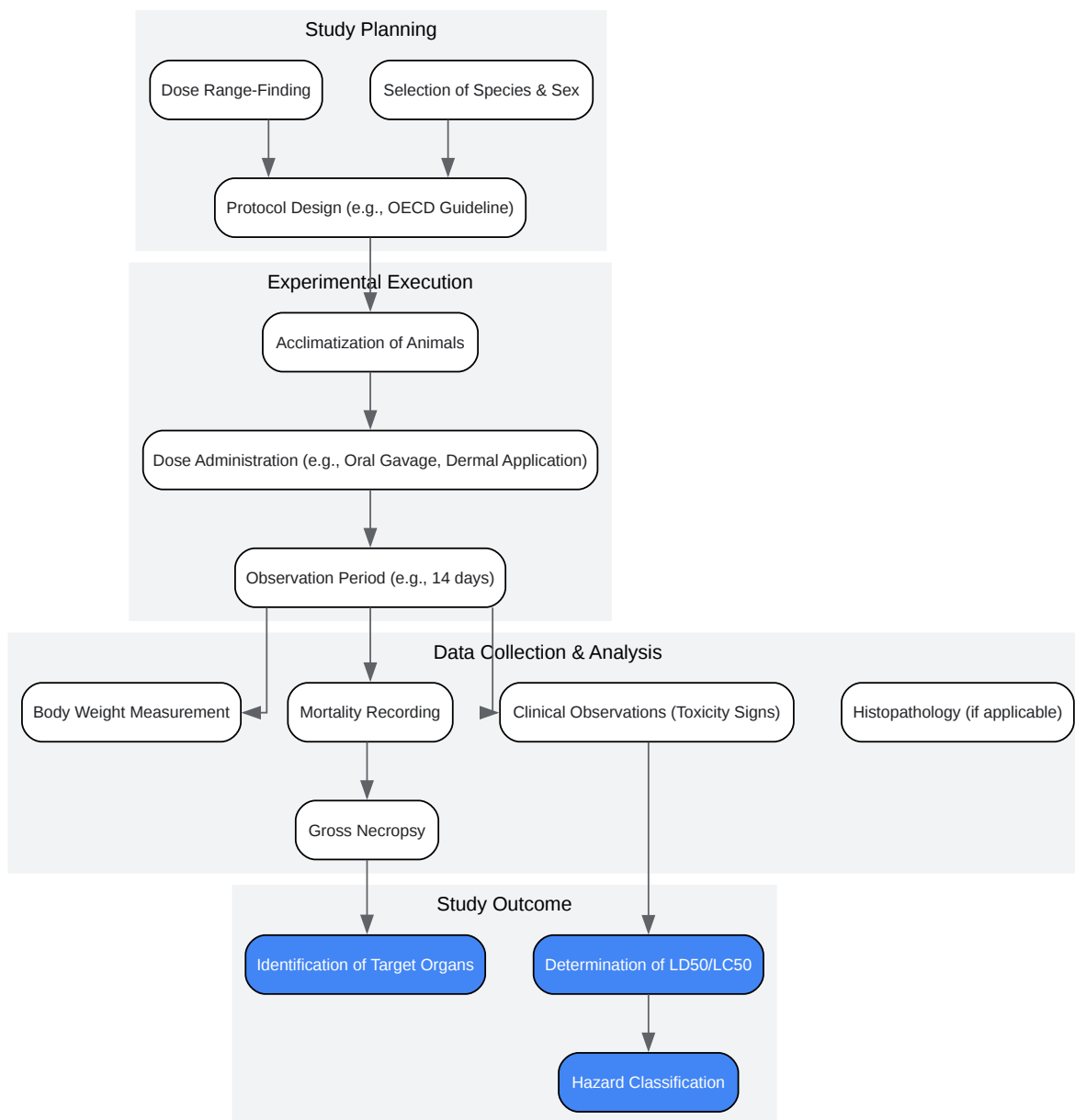
## Visualizations



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Figure 1: Logical relationship of **dimethylaminoborane** exposure routes to observed toxicological effects.





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Figure 2: General workflow for an acute toxicity study.

## Conclusion

**Dimethylaminoborane** is a chemical with significant acute toxicity and is a potent neurotoxin in humans, with dermal exposure being a primary route for severe systemic effects. The available data, while highlighting the immediate hazards, also point to considerable gaps in our

understanding of its chronic toxicity and the underlying mechanisms of its neurotoxic action. Therefore, it is imperative that all work with this compound is conducted under strict safety protocols, with an emphasis on preventing skin contact and inhalation. Further research into the long-term health effects and the specific signaling pathways affected by **dimethylaminoborane** is warranted to fully characterize its toxicological profile and to develop more targeted safety and treatment strategies in the event of accidental exposure.

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